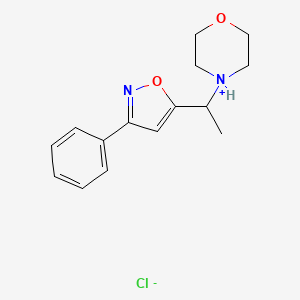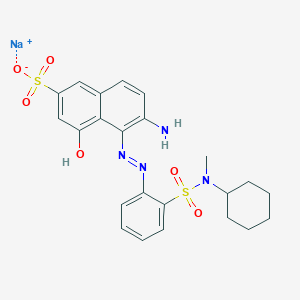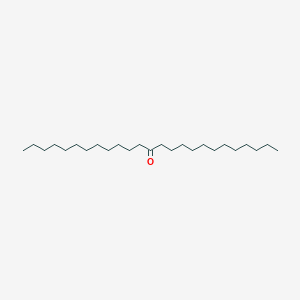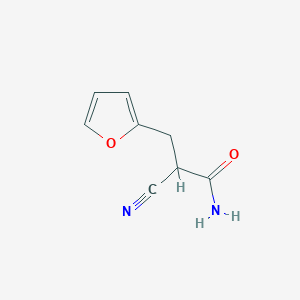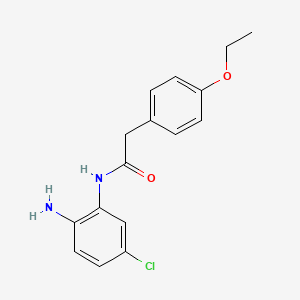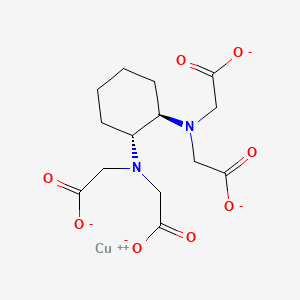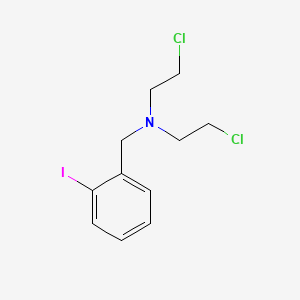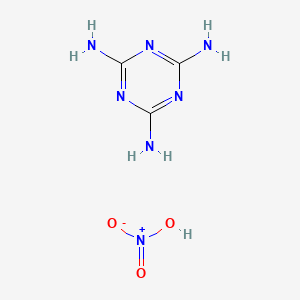
1,3,5-Triazine-2,4,6-triamine mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound that belongs to the triazine family. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C3H6N6+HNO3→C3H6N6⋅HNO3
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine nitrate involves the use of large-scale reactors where melamine and nitric acid are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product. This process ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form melamine and other nitrogen-containing compounds.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Melamine and other reduced nitrogen compounds.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Employed in the study of nitrogen metabolism and as a model compound for studying nitrogen-containing heterocycles.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine nitrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in nitrogen metabolism and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A closely related compound with similar chemical properties but without the nitrate group.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine compound with three chlorine atoms, used as a precursor for herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
Properties
CAS No. |
94087-41-9 |
|---|---|
Molecular Formula |
C3H7N7O3 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
nitric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |
InChI Key |
CSGNMMLYYZTWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
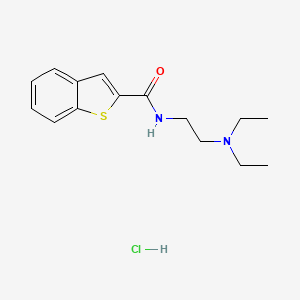
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
